molecular formula C15H20ClNO3 B12340563 ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B12340563
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-BTQNPOSSSA-N
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Description

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, an ethyl ester, and a ketone functional group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to a series of reactions, including pivaloyl chloride treatment and sodium hypochlorite oxidation, to yield ®-N-valeryl-3-amino piperidine. Finally, the product is reacted with hydrochloric acid and alcohol to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the ketone group can produce alcohol derivatives.

Scientific Research Applications

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-;/m1./s1

InChI Key

YPFMNHZRNXPYBG-BTQNPOSSSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CCC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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